molecular formula C26H23NO4 B11162554 4-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11162554
M. Wt: 413.5 g/mol
InChI Key: VWERTOHTHJYPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylethyl group, and a chromeno[8,7-e][1,3]oxazin-2-one core

Preparation Methods

The synthesis of 4-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chromeno[8,7-e][1,3]oxazin-2-one core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the phenylethyl group: This step often involves nucleophilic substitution reactions.

The reaction conditions for these steps may vary, but they generally require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

4-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings can be replaced with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be compared with other similar compounds, such as:

    Chromeno[8,7-e][1,3]oxazin-2-one derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Methoxyphenyl derivatives: Compounds with a methoxyphenyl group but different core structures.

    Phenylethyl derivatives: Compounds with a phenylethyl group but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-9-(1-phenylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C26H23NO4/c1-17(18-6-4-3-5-7-18)27-15-23-24(30-16-27)13-12-21-22(14-25(28)31-26(21)23)19-8-10-20(29-2)11-9-19/h3-14,17H,15-16H2,1-2H3

InChI Key

VWERTOHTHJYPOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=C(C=C5)OC)OC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.